Lipophilicity Differentiation: XLogP3 of 2.3 versus Mono‑Halogen and Regioisomeric Analogs
The target compound’s computed XLogP3‑AA of 2.3 places it in a log P window that is frequently associated with favourable passive permeability and oral absorption. This value is 0.28 log units higher than that of the 5‑bromo mono‑substituted analog (LogP ≈ 2.02) and 0.90 log units higher than that of the 6‑fluoro mono‑substituted analog (LogP ≈ 1.40) [1]. The 5‑fluoro analog (LogP ≈ 1.54) is even more hydrophilic [2]. The regioisomer 6‑bromo‑5‑fluoro‑2,3‑dihydro‑1‑benzofuran‑3‑one shares the same molecular formula (C₈H₄BrFO₂, MW 231.02), but its LogP has been reported as 2.5, approximately 0.2 log units higher than the target compound, likely due to the different spatial arrangement of the halogen substituents . These systematic differences mean that the 5‑Br/6‑F isomer offers a distinct lipophilicity that cannot be replicated by any mono‑halogen congener.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 5-Bromo analog LogP = 2.02; 6-Fluoro analog LogP = 1.40; 5-Fluoro analog LogP = 1.54; 6-Br/5-F regioisomer LogP ≈ 2.5 |
| Quantified Difference | ΔLogP = +0.28 to +0.90 versus mono‑halogen analogs; ΔLogP = −0.2 versus regioisomer |
| Conditions | Computed LogP values (XLogP3 or equivalent algorithm); in silico prediction |
Why This Matters
Lipophilicity directly governs compound partitioning, chromatographic retention, and cell‑based assay behaviour; the 0.3–0.9 log unit gap relative to mono‑halogen analogs is large enough to alter lead‑optimisation trajectories and requires distinct formulation or assay conditions.
- [1] PubChem CID 79020240 – XLogP3-AA = 2.3. View Source
- [2] Chembase, 5-fluoro-2,3-dihydro-1-benzofuran-3-one (60770‑49‑2). LogP = 1.543. View Source
